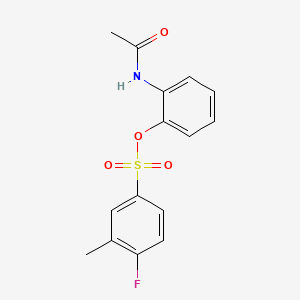
3-(2,2-Difluoroethyl)azetidine, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2,2-Difluoroethyl)azetidine, trifluoroacetic acid” is a chemical compound with the CAS Number: 1909305-36-7 . It has a molecular weight of 235.15 . The compound is stored at a temperature of 4°C and is in powder form . The IUPAC name for this compound is 3-(2,2-difluoroethyl)azetidine 2,2,2-trifluoroacetate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H9F2N.C2HF3O2/c6-5(7)1-4-2-8-3-4;3-2(4,5)1(6)7/h4-5,8H,1-3H2; (H,6,7) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound “this compound” is a powder and is stored at a temperature of 4°C . It has a molecular weight of 235.15 .科学的研究の応用
Transition-Metal-Free Synthesis
A notable application involves the transition-metal-free, three-component coupling process. This approach utilizes N-substituted aziridines, arynes, and water, promoted by trifluoroacetic acid (TFA), to produce medicinally important derivatives. For instance, using azetidines in this reaction yields N-aryl γ-amino alcohol derivatives, demonstrating the versatility of azetidine-based compounds in synthesizing complex molecules with potential therapeutic applications (Roy, Baviskar, & Biju, 2015).
Synthesis of Constrained Azaheterocycles
Another significant research application is the development of nonactivated 1-alkyl-2-(trifluoromethyl)azetidines. This method starts from ethyl 4,4,4-trifluoroacetoacetate, leading to a new class of constrained azaheterocycles. The reactivity profile of these compounds, facilitated by trifluoroacetic acid, highlights their potential in creating diverse α-(trifluoromethyl)amines through regiospecific ring opening, pointing to unique reactivity compared to other electron-withdrawing groups at C2 (Kenis et al., 2012).
PET Imaging Ligand Synthesis
The compound also finds application in the synthesis of new positron emission tomography (PET) ligands for nicotinic receptors. For example, the synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a ligand for human alpha4beta2 nicotinic acetylcholine receptor subtype, have been explored. This research underscores the utility of azetidine derivatives in developing diagnostic tools for neurological research (Doll et al., 1999).
Acid Catalysis and Interconversion
Furthermore, trifluoroacetic acid catalyzes the interconversion and solvolysis of various adducts, such as the Diels–Alder adduct and 1,2-diazetidine, among others. This process, involving trifluoroacetic acid, is instrumental in understanding the chemical transformations and stability of azetidine-based compounds under different conditions (Mackay & Pilger, 1974).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
3-(2,2-difluoroethyl)azetidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.C2HF3O2/c6-5(7)1-4-2-8-3-4;3-2(4,5)1(6)7/h4-5,8H,1-3H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEASHQTDSJCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(F)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909305-36-7 |
Source


|
| Record name | 3-(2,2-difluoroethyl)azetidine; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
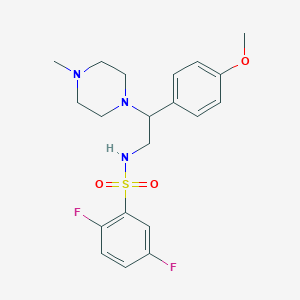

![3-(3-methylphenyl)-N-[4-(methylthio)benzyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
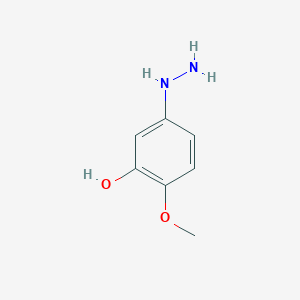
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2783102.png)
![1-Cyclohexyl-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2783105.png)

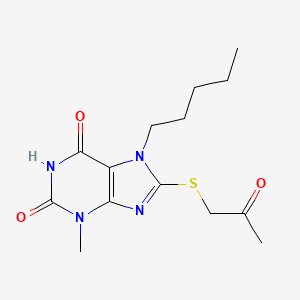
![6-(4-fluorobenzyl)-2-methyl-4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2783108.png)

![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2783110.png)
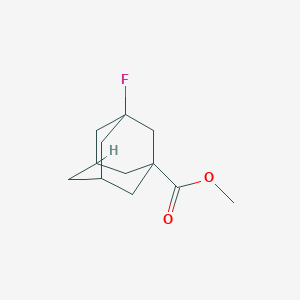
![4-(2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2783114.png)
